4-Chloro-2-(difluoromethoxy)phenol
Overview
Description
“4-Chloro-2-(difluoromethoxy)phenol” is a chemical compound with the molecular formula C7H5ClF2O2 . It is a white or colorless to yellow to brown solid or semi-solid or liquid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group with a chlorine atom and a difluoromethoxy group attached to the phenol ring .
Physical and Chemical Properties Analysis
“this compound” is a white or colorless to yellow to brown solid or semi-solid or liquid . It has a molecular weight of 194.56 .
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Using Fluoroform : Fluoroform, a non-ozone-depleting and non-toxic gas, is utilized as a difluorocarbene source to convert phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives. This process is executed at moderate temperatures and atmospheric pressure, producing moderate to good yields (Thomoson & Dolbier, 2013).
Electrochemical Oxidation of Triclosan : The study explores the formation of chlorinated compounds during the electro-oxidation of aqueous Triclosan samples, a persistent organic pollutant. This research aims to understand the toxicity and environmental impact of such processes (Solá-Gutiérrez et al., 2019).
Phosphitylation Reagent in Lignin Analysis : The compound is used as a phosphitylation reagent in quantitative 31P NMR analysis of hydroxyl groups in lignins, providing excellent resolution of phenolic hydroxyl environments (Granata & Argyropoulos, 1995).
Role in Anomalous Reimer-Tiemann Reaction : In this chemical reaction, phenol reacts only at the oxygen site, leading to questions about the mechanism of the Reimer-Tiemann reaction (Langlois, 1991).
Oxidative Transformation by Manganese Oxides : This research investigates the rapid oxidation of triclosan and chlorophene by manganese oxides, yielding Mn(II) ions and studying the reactivity and formation of oxidation products (Zhang & Huang, 2003).
Environmental and Biological Implications
Cl···π Interactions in Molecular Structures : The study examines the effect of Cl···π interactions on the conformations of certain chloro-substituted phthalonitriles, revealing insights into molecular interactions (Hori et al., 2011).
Adsorption Studies on Activated Carbon Fibers : The adsorption of various substituted phenols, including chlorophenols, on activated carbon fibers is explored, offering insights into environmental cleanup technologies (Liu et al., 2010).
O-H Bond Dissociation Energies and Proton Affinities : This study examines the O-H bond dissociation enthalpies and proton affinities of substituted phenols, contributing to understanding their reactivity and stability (Chandra & Uchimaru, 2002).
Formation of Chlorinated Organics in Water Treatment : This research assesses the reaction of triclosan with free chlorine under water treatment conditions, contributing to our understanding of chloroform and chlorinated organic formation during water treatment processes (Rule et al., 2005).
Sequestration by Aquatic Plants : The study uses NMR to identify and quantify contaminants and their metabolites in plants, exploring the environmental fate of chlorinated phenols (Tront & Saunders, 2007).
Properties
IUPAC Name |
4-chloro-2-(difluoromethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXULNQDTMIWJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.